molecular formula C13H23NO2 B1413485 Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone CAS No. 2006219-71-0

Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone

Cat. No.: B1413485
CAS No.: 2006219-71-0
M. Wt: 225.33 g/mol
InChI Key: ROUFYKKQPAKJRT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is a chemical compound with the molecular formula C13H23NO2 It features a piperidine ring substituted with a hydroxyethyl group and a cyclopentyl group attached to a methanone moiety

Mechanism of Action

Biochemical Analysis

Biochemical Properties

Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone plays a crucial role in biochemical reactions. It interacts with various enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with receptor tyrosine kinases, which are essential for cell signaling pathways. The nature of these interactions involves binding to the active sites of enzymes, leading to either inhibition or activation of their catalytic activity .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, it has been shown to affect the MAPK/ERK signaling pathway, which is crucial for cell proliferation and differentiation . Additionally, it can alter gene expression by binding to transcription factors, thereby regulating the transcription of specific genes .

Molecular Mechanism

The molecular mechanism of action of this compound involves its binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression. It binds to specific receptors on the cell surface, triggering a cascade of intracellular signaling events. This binding can lead to the activation of downstream signaling pathways, such as the PI3K/Akt pathway, which plays a role in cell survival and growth . Additionally, it can inhibit the activity of certain enzymes, thereby modulating their function and affecting cellular processes .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound change over time. The compound’s stability and degradation are critical factors that influence its long-term effects on cellular function. Studies have shown that this compound remains stable under specific conditions, but it can degrade over time, leading to a decrease in its efficacy . Long-term exposure to the compound has been observed to cause changes in cellular metabolism and gene expression, indicating its potential for sustained biological effects .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits beneficial effects, such as enhanced cell proliferation and improved metabolic function . At high doses, it can cause toxic or adverse effects, including cellular damage and disruption of normal physiological processes . Threshold effects have been observed, indicating that there is a specific dosage range within which the compound exerts its optimal effects .

Metabolic Pathways

This compound is involved in various metabolic pathways. It interacts with enzymes and cofactors that play a role in its metabolism, leading to the formation of metabolites that can influence cellular function . The compound can affect metabolic flux and alter metabolite levels, thereby impacting overall cellular metabolism . Understanding these metabolic pathways is crucial for elucidating the compound’s mechanism of action and potential therapeutic applications .

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. The compound interacts with transporters and binding proteins that facilitate its movement across cellular membranes . Once inside the cell, it can localize to specific compartments or organelles, where it exerts its effects . The distribution of the compound within tissues can also influence its overall efficacy and potential side effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. The compound contains targeting signals or post-translational modifications that direct it to specific compartments or organelles within the cell . For example, it may localize to the nucleus, where it can interact with transcription factors and regulate gene expression . Alternatively, it may accumulate in the cytoplasm, where it can modulate signaling pathways and enzyme activity .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone typically involves the following steps:

    Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.

    Introduction of the Hydroxyethyl Group: The hydroxyethyl group can be introduced via nucleophilic substitution reactions.

    Attachment of the Cyclopentyl Group: The cyclopentyl group is attached through alkylation reactions.

    Formation of the Methanone Moiety:

Industrial Production Methods: Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions to form various oxidized derivatives.

    Reduction: Reduction reactions can convert the methanone group to an alcohol.

    Substitution: Nucleophilic substitution reactions can introduce different substituents on the piperidine ring.

Common Reagents and Conditions:

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Sodium borohydride, lithium aluminum hydride.

    Nucleophiles: Hydroxide ions, alkoxide ions.

Major Products:

    Oxidized Derivatives: Products with additional oxygen-containing functional groups.

    Reduced Derivatives: Alcohols formed from the reduction of the methanone group.

    Substituted Derivatives: Compounds with various substituents on the piperidine ring.

Scientific Research Applications

Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a pharmacophore in drug design.

    Industry: Utilized in the development of new materials and chemical processes.

Comparison with Similar Compounds

    Piperidine Derivatives: Compounds with similar piperidine ring structures, such as piperidine itself and its various substituted forms.

    Cyclopentyl Derivatives: Compounds featuring the cyclopentyl group, such as cyclopentylamine.

    Hydroxyethyl Derivatives: Compounds with hydroxyethyl groups, such as 2-hydroxyethylamine.

Uniqueness: Cyclopentyl(4-(2-hydroxyethyl)piperidin-1-yl)methanone is unique due to the combination of its functional groups, which confer specific chemical and biological properties

Properties

IUPAC Name

cyclopentyl-[4-(2-hydroxyethyl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H23NO2/c15-10-7-11-5-8-14(9-6-11)13(16)12-3-1-2-4-12/h11-12,15H,1-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ROUFYKKQPAKJRT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)C(=O)N2CCC(CC2)CCO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H23NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

225.33 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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